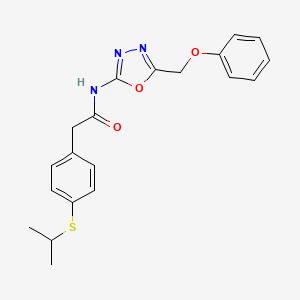

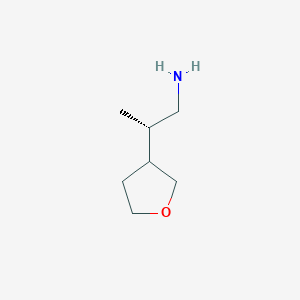

![molecular formula C16H14N2O4S2 B2995805 methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate CAS No. 881485-21-8](/img/structure/B2995805.png)

methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 2H-1,4-benzothiazin-3(4H)-one . It’s commonly used as a UV absorber or stabilizer in polymers, coatings, adhesives, intraocular lenses, and other materials to protect them from the harmful effects of UV radiation .

Synthesis Analysis

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, a similar compound, has been reported by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .Molecular Structure Analysis

The molecular formula of a similar compound, Methyl [2H-1,4-benzothiazin-3(4H)-one-2-yl]acetate, is C11H11NO3S . The structure of this compound has been determined by X-ray diffraction methods .Chemical Reactions Analysis

The interactions of similar compounds with human DNA have been explored through spectroscopic investigations and viscometric investigations . The reaction site observed in these compounds was C7, C9, and C18 as these atoms show maximum charge density .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Methyl [2H-1,4-benzothiazin-3(4H)-one-2-yl]acetate, include a melting point of 141-149 °C and it appears as white needles .Scientific Research Applications

Synthesis of Hemiacetals and Natural Analogues

One research application involves the synthesis of hemiacetals, like 2-hydroxy-2H-1,4-benzothiazin-3(4H)-one, and their derivatives, representing thio analogues of allelochemicals found in plants like Gramineae and Acanthaceae. These syntheses use reductive cyclizations, providing insights into the chemistry of natural compounds and their analogues (Sicker et al., 1994).

Development of Novel Chemical Compounds

Another application is the synthesis of new chemical classes, such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-ones and 4-aminophthalazin-1(2H)-ones. These compounds are derived from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylates, illustrating the potential to create diverse chemical structures for various applications (Koza et al., 2013).

Generation of Pharmaceutical Intermediates

The chemical is also involved in generating intermediates for pharmaceutical applications. For example, methyl 3-hydroxythiophene-2-carboxylate, a related compound, has been used to synthesize ethers of thiotetronic and α-halogenothiotetronic acids, which are important in medicinal chemistry (Corral & Lissavetzky, 1984).

Crystallographic Studies

Crystallographic studies of related compounds, such as methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate, provide insights into the structural properties of these compounds, which is vital for understanding their reactivity and potential applications (Arshad et al., 2013).

Antimicrobial and Anti-inflammatory Research

Compounds derived from similar chemicals have been studied for their antimicrobial and anti-inflammatory properties, highlighting their potential use in developing new therapeutic agents (Narayana et al., 2006).

Mechanism of Action

Target of Action

The primary targets of this compound are serine hydrolases . These enzymes play a crucial role in various biological processes, including digestion, immune response, and blood coagulation .

Mode of Action

The compound interacts with its targets through a process involving the acylation of the active-site serine due to enzymatic ring cleavage, followed by slow deacylation of the acyl-enzyme intermediate . This interaction results in the inhibition of the enzyme’s activity .

Biochemical Pathways

The compound affects several biochemical pathways. It has been characterized as a potent inhibitor of human leukocyte elastase (HLE), cathepsin G, chymase, C1r serine protease of the complement system, thrombin, and human cytomegalovirus protease . These enzymes are involved in various physiological processes, including inflammation, immune response, and blood coagulation .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of serine hydrolases . This can lead to a decrease in the activity of these enzymes, potentially affecting the physiological processes they are involved in, such as inflammation and immune response .

Safety and Hazards

Future Directions

The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, a similar compound, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported . This suggests that the compound you mentioned might have similar potential applications in the future.

properties

IUPAC Name |

methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S2/c1-22-16(21)9-6-7-23-15(9)18-13(19)8-12-14(20)17-10-4-2-3-5-11(10)24-12/h2-7,12H,8H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCORHMSAMILFDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

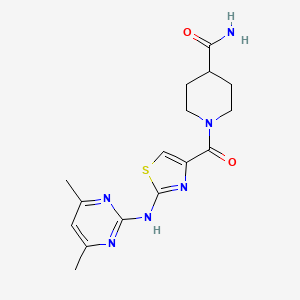

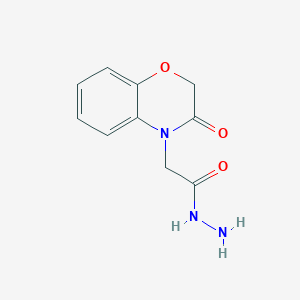

![(3-((Benzyloxy)methyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2995722.png)

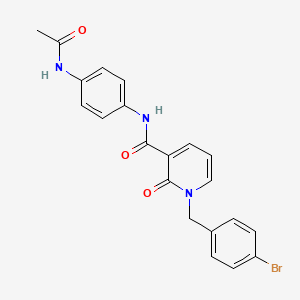

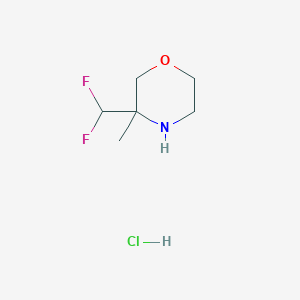

![7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2995724.png)

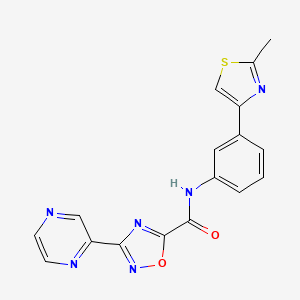

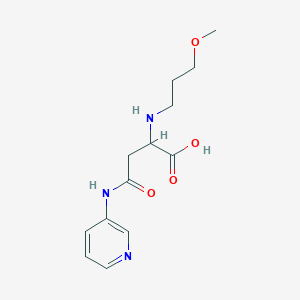

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2995728.png)

![6-[(4-nitrobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2995729.png)

![2-(2,4-dichlorophenoxy)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2995733.png)

![2-chloro-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide](/img/structure/B2995739.png)